molecular formula C7H12O4Si B1583979 Vinylmethyldiacetoxysilane CAS No. 2944-70-9

Vinylmethyldiacetoxysilane

Cat. No. B1583979
CAS RN: 2944-70-9
M. Wt: 188.25 g/mol
InChI Key: IDXCKOANSQIPGX-UHFFFAOYSA-N
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Description

Vinylmethyldiacetoxysilane (VMD) is an organosilicon compound with the molecular formula C7H14O3Si. It is a viscous, colorless liquid with a faint, sweet odor. It is used in the synthesis of polymers, as a reagent in chemical reactions, and as a surfactant in cosmetics and pharmaceuticals.

Scientific Research Applications

Copolymerization

  • Temperature-Dependent Reactivity : VMDS has been studied for its reactivity in copolymerization with styrene. The research demonstrated that the copolymerization's efficiency and the composition of the resulting polymers vary with temperature, highlighting the temperature dependence of the monomer reactivity ratios in such processes (Bajaj, Gupta, & Babu, 1977).

Polymer Chemistry

  • Graft Polymerization : VMDS has been used in graft polymerization experiments, specifically in modifying the surface of titanium dioxide. This modification involves introducing functional groups to the titanium dioxide surface, enabling the grafting of various vinyl polymers (Shirai, Kawatsura, & Tsubokawa, 1999).
  • Synthesis of Functional Polymers : Research has also been conducted on the synthesis of functional polymers using VMDS. These polymers have applications in areas like electronics and materials science (Kwak, Jeong, & Rhee, 2004).

Materials Science

  • Silicon Boron Carbide Ceramics : VMDS derivatives have been utilized in the synthesis of silicon boron carbide ceramics. This involves hydroboration of polymethylvinylsilanes and subsequent pyrolysis, leading to the formation of covalent ceramic products (Riedel, Kienzle, Szabó, & Mayer, 1993).

Catalysis

  • Transition Metal Catalysis : VMDS and its derivatives have been studied in the context of catalysis by transition metal complexes. This includes methodologies for the synthesis of substituted vinylsilanes, important in organic and polymer synthesis (Marciniec, 2005).

Surface Coatings

  • Anti-corrosion Properties : The application of VMDS in anti-corrosion coatings has been explored. This research focused on the solvent's influence on the coatings' properties when applied to steel, demonstrating the potential of VMDS in protective surface treatments (Kucharczyk, 2022).

Biomedical Applications

  • Degradable Vinyl Polymers : VMDS has potential applications in the development of degradable vinyl polymers for biomedical uses. This stems from its versatility in synthesis and functionality, offering a range of architectures and compositions (Delplace & Nicolas, 2015).

Safety And Hazards

Vinylmethyldiacetoxysilane is considered a hazardous substance. It is classified as a skin corrosive, causing severe skin burns and eye damage. Safety measures include avoiding inhalation and contact with skin or eyes, and wearing appropriate protective clothing and eye/face protection .

Relevant Papers

Unfortunately, specific papers relevant to Vinylmethyldiacetoxysilane were not identified in the available sources .

properties

IUPAC Name

(acetyloxy-ethenyl-methylsilyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4Si/c1-5-12(4,10-6(2)8)11-7(3)9/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXCKOANSQIPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951958
Record name Ethenyl(methyl)silanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinylmethyldiacetoxysilane

CAS RN

2944-70-9
Record name Diacetoxymethylvinylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2944-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanediol, 1-ethenyl-1-methyl-, 1,1-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediol, 1-ethenyl-1-methyl-, 1,1-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethenyl(methyl)silanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacetoxymethylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vinylmethyldiacetoxysilane

Citations

For This Compound
19
Citations
P Bajaj, AK Sharma - Journal of Applied Polymer Science, 1979 - Wiley Online Library
… An increase in the breaking stress in all the crosslinked samples except the one treated with vinylmethyldiacetoxysilane without preswelling has been observed. Lowering of breaking …
Number of citations: 3 onlinelibrary.wiley.com
P Bajaj, YP Khanna, GN Babu - Journal of Polymer Science …, 1976 - Wiley Online Library
… Vinylmethyldiacetoxysilane (VMDAS) was synthesized from vinylmethyldichlorosilane and … to 40% weight loss except styrene-vinylmethyldiacetoxysilane (StVMDAS) appears to be less …
Number of citations: 9 onlinelibrary.wiley.com
DC Gupta - 1980 - eprint.iitd.ac.in
… double bond is in the vicinity of silicon atom eg vinylmethyldiacetoxysilane (VMDAS) and … were copolymerized with vinylmethyldiacetoxysilane and vinylmethyldiethoxysilane in bulk and …
Number of citations: 2 eprint.iitd.ac.in
P Bajaj, DC Gupta, GN Babu - European Polymer Journal, 1977 - Elsevier
Styrene has been copolymerized with vinylmethyldiacetoxysilane in bulk at temperatures between 60 and 100, using benzoyl peroxide as initiator. The compositions of copolymers …
Number of citations: 21 www.sciencedirect.com
VL Rao, MC Eshwar, GN Babu - Journal of Macromolecular …, 1986 - Taylor & Francis
Vinyltris(methoxyethoxy)silane (VTMES)was copolymerized with methyl methacrylate (MMA) and styrene (St) in bulk at 60C using benzoyl peroxide as free radical initiator. The …
Number of citations: 9 www.tandfonline.com
SV Gvozdik, SM Shorin, RM Makaeva… - Russian Journal of …, 2001 - Springer
… Compounds VI3VIII prepared by condensation of diols I3III with vinylmethyldiacetoxysilane V are stable in 3-month storage in the dark without moisture access. The same compounds …
Number of citations: 2 link.springer.com
P Bajaj, DC Gupta - Journal of Polymer Science: Polymer …, 1983 - Wiley Online Library
Styrene was copolymerized with [(2-methacryloyloxy) propoxy]-trimethylsilane (2-MAPTMS),[(2-methacryloyloxy) propoxy]-dimethylphenylsilane (2-MAPDMPS), and [(2-methacryloyloxy)…
Number of citations: 2 onlinelibrary.wiley.com
P Bajaj, DC Gupta - Journal of Macromolecular Science …, 1983 - Taylor & Francis
… A similar trend has been observed in styrene-2-MAETMS [ 81 and styrene-vinylmethyldiacetoxysilane [ 71 systems. However, rz(2-MAETMS) increases with an increase in the …
Number of citations: 3 www.tandfonline.com
P Bajaj, DC Gupta - European Polymer Journal, 1979 - Elsevier
Styrene has been copolymerized to high conversions with vinylmethyl diacetoxysilane (VMDAS) and vinylmethyldiethoxysilane (VMDES) in bulk and in toluene at 60 using …
Number of citations: 21 www.sciencedirect.com
E Ihara, A Kurokawa, T Itoh… - Journal of Polymer …, 2007 - Wiley Online Library
As a novel synthetic strategy for copolymers of vinyl alcohol, we propose herein copolymerization of alkoxyvinylsilanes with other vinyl monomers, followed by oxidative cleavage of the …
Number of citations: 9 onlinelibrary.wiley.com

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